2-(3,4-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(3,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group substituted with dimethyl groups, a nitrofuran moiety, and an acetohydrazide linkage, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide typically involves the following steps:
Formation of 2-(3,4-dimethylphenoxy)acetohydrazide: This intermediate can be synthesized by reacting 3,4-dimethylphenol with chloroacetic acid to form 2-(3,4-dimethylphenoxy)acetic acid, which is then converted to its hydrazide form using hydrazine hydrate.
Condensation Reaction: The hydrazide is then reacted with 5-nitrofurfural in the presence of an acid catalyst to form the final product, 2-(3,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the furan ring.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrofuran moiety is known to interfere with bacterial DNA synthesis, making it a potential antimicrobial agent . The phenoxy and hydrazide groups may also contribute to its biological activity by interacting with enzymes and proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dimethylphenoxy)acetohydrazide
- 2-(3,5-dimethylphenoxy)acetohydrazide
- 2-(3,4-dimethoxyphenyl)acetohydrazide
Uniqueness
2-(3,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is unique due to the presence of both the nitrofuran and dimethylphenoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N3O5 |
---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H15N3O5/c1-10-3-4-12(7-11(10)2)22-9-14(19)17-16-8-13-5-6-15(23-13)18(20)21/h3-8H,9H2,1-2H3,(H,17,19)/b16-8+ |
InChI Key |
BOPAVUBKLRFWIH-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])C |
Origin of Product |
United States |
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